Cas no 122001-32-5 (Benzeneacetonitrile,4-[(6-deoxy-a-L-mannopyranosyl)oxy]-)
![Benzeneacetonitrile,4-[(6-deoxy-a-L-mannopyranosyl)oxy]- structure](https://pt.kuujia.com/scimg/cas/122001-32-5x500.png)
122001-32-5 structure
Nome do Produto:Benzeneacetonitrile,4-[(6-deoxy-a-L-mannopyranosyl)oxy]-
Benzeneacetonitrile,4-[(6-deoxy-a-L-mannopyranosyl)oxy]- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetonitrile,4-[(6-deoxy-a-L-mannopyranosyl)oxy]-
- 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile
- 4-(rhamnosyloxy)phenylacetonitrile
- Niazirin
- {4-[(6-deoxy-alpha-L-mannopyranosyl)oxy]phenyl}acetonitrile
- 4-(ALPHA-L-RHAMNOSYLOXY)PHENYLACETONITRILE
- DTXSID60153465
- CS-0158692
- 2-[4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile
- 122001-32-5
- F94018
- HY-N9097
- CHEMBL446981
- 4-((6-Deoxy-alpha-L-mannopyranosyl)oxy)benzeneacetonitrile
- SCHEMBL4652379
- AKOS040762118
- 4(alpha-l-rhamnosyloxy) phenylacetonitrile
- CHEBI:191636
- Niazirine
- 2-(4-(((2S,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)phenyl)acetonitrile
- Benzeneacetonitrile, 4-((6-deoxy-alpha-L-mannopyranosyl)oxy)-
- (4-((6-Deoxy-alpha-L-mannopyranosyl)oxy)phenyl)acetonitrile
- 4-((6-Deoxy-I+--L-mannopyranosyl)oxy)benzeneacetonitrile
- 4-[(6-Deoxy-I+--L-mannopyranosyl)oxy]benzeneacetonitrile
- 4-[(alpha-L-Rhamnosyloxy)benzyl]nitrile
- DTXCID4075956
- 4-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]benzeneacetonitrile
- (4-((6-Deoxy-I+--L-mannopyranosyl)oxy)phenyl)acetonitrile
- DA-76177
- 4-((alpha-L-Rhamnosyloxy)benzyl)nitrile
-
- Inchi: InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1
- Chave InChI: OBJREHLZEIEGDU-CNJBRALLSA-N
- SMILES: N#CCC1C=CC(O[C@@H]2O[C@@H](C)[C@H](O)[C@@H](O)[C@H]2O)=CC=1
Propriedades Computadas
- Massa Exacta: 279.11071
- Massa monoisotópica: 279.11067264g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 3
- Complexidade: 360
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.3
- Superfície polar topológica: 103Ų
Propriedades Experimentais
- Cor/Forma: Powder
- PSA: 102.94
Benzeneacetonitrile,4-[(6-deoxy-a-L-mannopyranosyl)oxy]- Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
Benzeneacetonitrile,4-[(6-deoxy-a-L-mannopyranosyl)oxy]- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N39320-5 mg |
Benzeneacetonitrile,4-[(6-deoxy-a-L-mannopyranosyl)oxy]- |
122001-32-5 | 5mg |
¥5120.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4654-1 mg |
Niazirin |
122001-32-5 | 1mg |
¥2595.00 | 2022-02-28 | ||
TargetMol Chemicals | TN4654-5mg |
Niazirin |
122001-32-5 | 5mg |
¥ 12890 | 2024-07-19 | ||
TargetMol Chemicals | TN4654-1 mL * 10 mM (in DMSO) |
Niazirin |
122001-32-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
TargetMol Chemicals | TN4654-5 mg |
Niazirin |
122001-32-5 | 98% | 5mg |
¥ 3,560 | 2023-07-10 | |
TargetMol Chemicals | TN4654-1 ml * 10 mm |
Niazirin |
122001-32-5 | 1 ml * 10 mm |
¥ 13650 | 2024-07-19 |
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